
3-Hydroxycyclopent-2-en-1-one
Übersicht
Beschreibung
3-Hydroxycyclopent-2-en-1-one is a chemical compound belonging to the cyclopentenone family. This molecule has a cyclic structure consisting of five carbons and one oxygen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Hydroxycyclopent-2-en-1-one can be synthesized through several methods. One common approach involves the hydrogenative conversion of biobased platform molecules such as 4-hydroxycyclopent-2-enone and cyclopentane-1,3-dione using a pre-activated Knölker-type iron catalyst. This catalyst exhibits high selectivity for ketone reduction without inducing dehydration .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is available for research purposes from various suppliers, indicating its production on a smaller scale for specialized applications .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxycyclopent-2-en-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce cyclopentanol derivatives .
Wissenschaftliche Forschungsanwendungen
3-Hydroxycyclopent-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s biological properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit angiogenesis and tumor growth.
Industry: It is utilized in the production of flavors and fragrances due to its unique aromatic properties.
Wirkmechanismus
The mechanism by which 3-Hydroxycyclopent-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit growth factor-stimulated endothelial cell proliferation, migration, and capillary tube formation. This inhibition disrupts angiogenesis, which is crucial for tumor growth and metastasis .
Vergleich Mit ähnlichen Verbindungen
3-Ethyl-2-hydroxycyclopent-2-en-1-one: Formed by the thermal degradation of ascorbic acid, this compound is used in the production of flavors and fragrances.
2-Hydroxy-3,4-dimethylcyclopent-2-en-1-one: Known for its caramel-like aroma, it is used in the food industry.
Uniqueness: 3-Hydroxycyclopent-2-en-1-one stands out due to its versatile applications in both scientific research and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for synthetic chemistry. Additionally, its biological properties and potential therapeutic applications further highlight its significance.
Eigenschaften
IUPAC Name |
3-hydroxycyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-4-1-2-5(7)3-4/h3,6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWUYXFIBJPQCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207402 | |
| Record name | 2-Cyclopenten-1-one, 3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5870-62-2 | |
| Record name | 2-Cyclopenten-1-one, 3-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005870622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclopenten-1-one, 3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-Hydroxycyclopent-2-en-1-one utilized in the synthesis of complex molecules?
A: this compound serves as a crucial starting material for synthesizing various complex ring systems. For example, it plays a vital role in constructing the intricate 6/6/6/5-membered steroidal skeleton of Batrachotoxin, a potent neurotoxin. Researchers achieved this through a multi-step synthesis involving a palladium/nickel-promoted Weix coupling to link the A/B-ring and D-ring fragments, followed by an unexpected samarium iodide-mediated 1,4-addition instead of the intended pinacol coupling to form the C-ring. This process unexpectedly led to the formation of the unusual 11(9→7)-abeo-steroid skeleton. []
Q2: Can you elaborate on the role of this compound in Mn(III)-based oxidative reactions?
A: this compound derivatives, specifically 2,2'-(methylene)bis(this compound)s, undergo a unique transformation in the presence of Mn(III)-based oxidants. Instead of forming the expected dioxapropellanes, these reactions yield angular spirodihydrofurans. This outcome arises from a proposed mechanism involving the formation of dispirocyclopropanes as intermediates. This highlights the fascinating reactivity of this compound derivatives and their potential in constructing diverse molecular architectures. []
Q3: What are the structural characteristics of this compound and its derivatives?
A: Taking 2-[(4-Chlorophenyl)(2-hydroxy-5-oxocyclopent-1-en-1-yl)methyl]-3-hydroxycyclopent-2-en-1-one as an example, this derivative showcases a common structural feature of these compounds: the presence of two five-membered rings. In this particular case, the crystal structure reveals two molecules per asymmetric unit, with the dihedral angles between the five-membered rings being 57.3° and 51.4°. Notably, each molecule exhibits an intramolecular O—H⋯O hydrogen bond. Additionally, the crystal packing is stabilized by intermolecular O—H⋯O and C—H⋯O hydrogen bonds, forming chains along the b-axis. []
Q4: How does this compound relate to the biosynthesis of tetrapyrroles?
A: While this compound itself is not directly involved in tetrapyrrole biosynthesis, it shares a connection through the enzyme 5-aminolevulinate synthase (ALAS). While ALAS is primarily known for catalyzing the condensation of glycine and succinyl-CoA to produce 5-aminolevulinic acid (ALA), the precursor to tetrapyrroles, certain ALAS enzymes exhibit an intriguing bifunctionality. These enzymes can also catalyze the cyclization of ALA-CoA to form 2-amino-3-hydroxycyclopent-2-en-1-one. This observation suggests a potential evolutionary link between these seemingly distinct metabolic pathways and highlights the catalytic versatility of ALAS enzymes. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


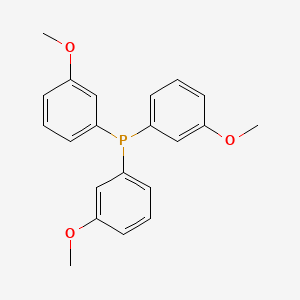
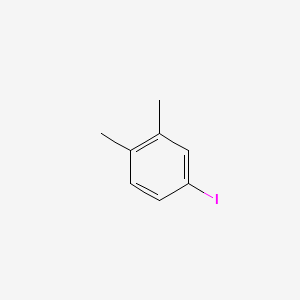
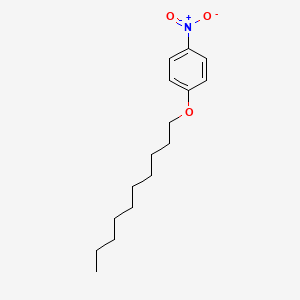




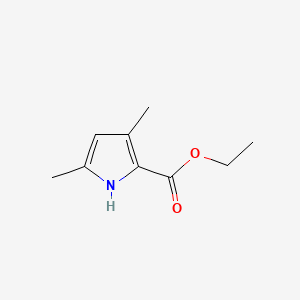
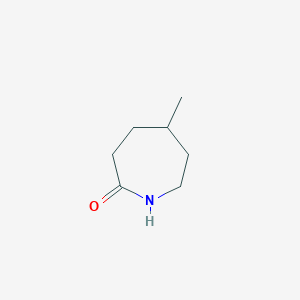
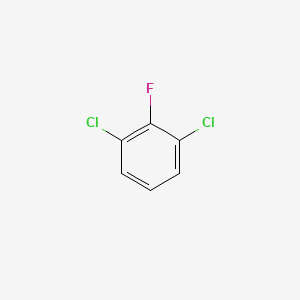
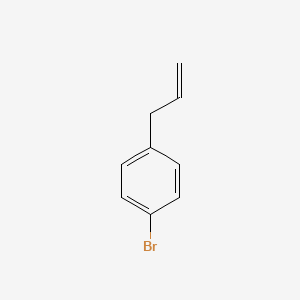


![1,3-Dihydrobenzo[c]thiophene](/img/structure/B1295318.png)
